Trofosfamide-d4: An In-depth Technical Guide for Researchers
Trofosfamide-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and describes the mechanistic pathways of its parent compound.
Core Concepts: Introduction to Trofosfamide-d4
Trofosfamide-d4 is a stable isotope-labeled version of Trofosfamide, a nitrogen mustard derivative with antineoplastic properties. In Trofosfamide-d4, four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties.
The primary application of Trofosfamide-d4 in a research setting is as an internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its utility stems from the fact that it co-elutes with the non-labeled Trofosfamide but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of Trofosfamide in complex biological matrices by correcting for variations in sample preparation and instrument response.
Physicochemical Properties
Quantitative data for Trofosfamide is summarized in the table below. The properties of Trofosfamide-d4 are expected to be very similar, with a notable increase in molecular weight due to the presence of deuterium.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈Cl₃N₂O₂P | --INVALID-LINK-- |
| Molecular Weight | 323.58 g/mol | --INVALID-LINK-- |
| CAS Number | 22089-22-1 | --INVALID-LINK-- |
| Appearance | White Solid | --INVALID-LINK-- |
| Melting Point | 47-49°C | --INVALID-LINK-- |
| Solubility | DMSO: 30mg/mL; Ethanol: 50mg/mL | --INVALID-LINK-- |
| Storage | 2-8°C Refrigerator, Under inert atmosphere | --INVALID-LINK-- |
Note: The molecular weight of Trofosfamide-d4 is 327.61 g/mol .
Mechanism of Action of the Parent Compound: Trofosfamide
Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation primarily occurs in the liver via cytochrome P450 enzymes.[1][2] The metabolic process converts Trofosfamide into its active metabolites, including ifosfamide and cyclophosphamide.[1] These active metabolites are alkylating agents that covalently attach alkyl groups to DNA, primarily at the N7 position of guanine.[1][2] This alkylation leads to the formation of DNA cross-links, both intrastrand and interstrand.[1][2] These cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]
Signaling Pathway of Trofosfamide Bioactivation and DNA Alkylation
Caption: Bioactivation of Trofosfamide and subsequent DNA alkylation leading to apoptosis.
Experimental Protocols
Synthesis of Trofosfamide-d4
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Trofosfamide-d4.
Quantitative Analysis of Trofosfamide using Trofosfamide-d4 as an Internal Standard
The following is a representative protocol for the quantification of Trofosfamide in a biological matrix (e.g., plasma) using UPLC-MS/MS with Trofosfamide-d4 as an internal standard. This protocol is a composite based on methods for similar compounds and should be optimized and validated for specific applications.
3.2.1. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Trofosfamide-d4 internal standard solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
3.2.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | To be optimized, e.g., 5-95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically. For Trofosfamide (C₉H₁₈Cl₃N₂O₂P), the precursor ion would be [M+H]⁺. For Trofosfamide-d4, the precursor ion would be [M+H]⁺ with an m/z shift of +4. Product ions would be selected based on fragmentation patterns. |
Analytical Workflow:
Caption: Workflow for the quantitative analysis of Trofosfamide using a deuterated internal standard.
Conclusion
Trofosfamide-d4 is an essential tool for researchers studying the pharmacokinetics and metabolism of Trofosfamide. Its use as an internal standard in LC-MS-based bioanalysis allows for highly accurate and precise quantification of the parent drug in various biological matrices. This in-depth guide provides a foundational understanding of Trofosfamide-d4, its application, and the mechanistic context of its non-deuterated counterpart, which is vital for professionals in drug development and biomedical research.
